1-Cyclopropyl-3-(prop-2-yn-1-yl)urea chemical structure and physical properties
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea chemical structure and physical properties
An In-Depth Technical Guide to 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: A Versatile Chemical Probe for Modern Drug Discovery
Introduction
In the landscape of contemporary drug discovery and chemical biology, the demand for versatile, well-defined molecular building blocks is paramount. 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is a heterobifunctional molecule that masterfully combines three key structural motifs: a rigid cyclopropyl group, a hydrogen-bonding urea backbone, and a reactive propargyl group. This unique combination makes it an exceptionally valuable tool for researchers. The cyclopropyl moiety is a well-established bioisostere used to enhance metabolic stability and conformational rigidity, while the urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with biological targets.[1][2]
Crucially, the terminal alkyne of the propargyl group serves as a versatile chemical handle, enabling covalent linkage to other molecules through highly efficient and orthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthesis protocol, and the core applications of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
The structural foundation of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is the urea (or carbamide) functional group, which features a central carbonyl bonded to two nitrogen atoms.[3] One nitrogen is substituted with a cyclopropyl ring, and the other with a prop-2-yn-1-yl (propargyl) group.
Table 1: Core Chemical and Physical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea | N/A |
| CAS Number | 1249183-21-8 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Physical State | Not publicly available | N/A |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| Solubility | Not publicly available | N/A |
Note: As is common for specialized research chemicals, extensive experimental data on physical properties such as melting point and solubility are not widely published. Researchers should determine these properties empirically upon acquisition.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of N,N'-disubstituted ureas is the reaction between an isocyanate and a primary amine.[6][7][8] This pathway offers high yields and operational simplicity. For the target molecule, the reaction of propargylamine with cyclopropyl isocyanate is the preferred route.
The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the amine nitrogen of propargylamine onto the highly electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final stable urea product.
Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea
This protocol is a self-validating system designed for high fidelity and purity.
-
Reagent Preparation and System Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add propargylamine (1.0 eq., e.g., 551 mg, 10.0 mmol).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM). Rationale: DCM is an excellent aprotic solvent that readily dissolves the reactants without participating in the reaction.
-
Cool the solution to 0°C using an ice-water bath. Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent the formation of side products.
-
-
Addition of Isocyanate:
-
Slowly add cyclopropyl isocyanate (1.0 eq., e.g., 831 mg, 10.0 mmol) dropwise to the stirred amine solution over 15 minutes using a syringe. Rationale: A slow, dropwise addition is critical to manage the exotherm and ensure a homogenous reaction, preventing localized overheating and potential dimerization of the isocyanate.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting reagent (visualized with a ninhydrin stain for the amine) indicates completion.
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
The resulting crude solid is then redissolved in a minimal amount of DCM and purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to isolate the pure product. Rationale: Chromatography is essential for removing any unreacted starting materials or minor by-products, ensuring high purity of the final compound.
-
-
Final Product Characterization:
-
Combine the pure fractions, remove the solvent in vacuo, and dry the resulting white solid under high vacuum to yield 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea.
Core Applications in Research and Development
The true value of this molecule lies in its dual-functionality, serving as both a biological scaffold and a platform for bioconjugation.
A Key Building Block for Bioconjugation via Click Chemistry
The terminal alkyne of the propargyl group is an ideal functional group for participating in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the quintessential "click" reaction due to its high efficiency, specificity, mild reaction conditions, and biocompatibility.
In a typical application, 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea can be used to label or link to a biomolecule (e.g., a protein, peptide, or nucleic acid) or a functional probe (e.g., a fluorophore or affinity tag) that has been modified to contain an azide group. The reaction forms a stable triazole ring, covalently tethering the cyclopropyl-urea moiety to the target of interest. This allows researchers to:
-
Develop targeted drug conjugates: Attach the molecule to an antibody or targeting ligand.
-
Create activity-based probes: Use the urea scaffold to bind to an enzyme's active site and then "click" on a reporter tag.
-
Synthesize complex molecular architectures: Use it as a linker in materials science or for creating multivalent ligands.
CuAAC Application Workflow
Caption: General workflow for CuAAC using the target molecule.
A Scaffold for Medicinal Chemistry Exploration
The urea functional group is a cornerstone of modern medicinal chemistry, present in numerous approved drugs. Its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group) allows it to form strong and specific interactions with enzyme active sites and protein receptors.[1] Furthermore, the incorporation of a cyclopropyl ring is a common strategy to improve the pharmacological profile of a lead compound by increasing its metabolic stability and providing conformational constraint, which can enhance binding affinity.
Given that various substituted cyclopropyl ureas have been successfully developed as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea represents an excellent starting point for library synthesis.[2] By leveraging the propargyl handle for diversification via click chemistry, researchers can rapidly generate a large array of derivatives and screen them for a wide range of biological activities, from anti-proliferative to anti-inflammatory effects.[9]
Conclusion and Future Outlook
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is more than just a single chemical entity; it is a strategic tool for chemical innovation. Its synthesis is straightforward and high-yielding, and its unique trifecta of structural motifs provides a powerful platform for a multitude of applications. For drug development professionals, it serves as a promising scaffold for building novel therapeutics. For chemical biologists, it is an indispensable connector, enabling the precise and robust linkage of molecules for probing complex biological systems. Future research will undoubtedly leverage this molecule to construct novel conjugates, develop new enzyme inhibitors, and explore new frontiers in materials science, solidifying its role as a valuable component in the modern chemist's toolbox.
References
- Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media.Chemical Communications (RSC Publishing).
- 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea | Sapphire Bioscience.Sapphire Bioscience.
- Buy 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea (EVT-13334397) - EvitaChem.EvitaChem.
- Isocyanate-based multicomponent reactions - PMC - NIH.National Institutes of Health.
- Reactions of Propargyl Alcohols and Propargylamines with Isocyanates - ACS Publications.ACS Publications.
- Buy 1-Cyclopropyl-3-(2,3-dichlorophenyl)urea (EVT-5507837) - EvitaChem.EvitaChem.
- 19757-64-3|1-Cyclopropylurea|BLD Pharm.BLD Pharm.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher.Hilaris Publisher.
- Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed.National Center for Biotechnology Information.
- Urea - Wikipedia.Wikipedia.
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI.MDPI.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 19757-64-3|1-Cyclopropylurea|BLD Pharm [bldpharm.com]
- 6. evitachem.com [evitachem.com]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evitachem.com [evitachem.com]
- 9. mdpi.com [mdpi.com]
